

Physicochemical Characterization and Methodological Profiling of N-methylpent-4-enamide

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Compound of Interest

Compound Name:	<i>n</i> -Methylpent-4-enamide
CAS No.:	52565-61-4
Cat. No.:	B3060558

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Executive Summary

N-methylpent-4-enamide (CAS: 52565-61-4) is a highly versatile secondary amide featuring a terminal alkene moiety. In advanced organic synthesis, it serves as a critical intermediate, most notably in the development of 14-membered ketolides and macrolide antibiotics [1\[1\]](#). For drug development professionals and formulation scientists, understanding the precise thermodynamic and volumetric properties of this molecule—specifically its boiling point and density—is paramount for reaction scale-up, solvent selection, and downstream purification workflows.

Structural Causality of Physicochemical Properties

As an application scientist, it is crucial to look beyond raw data and understand the causality driven by molecular structure.

Intermolecular Forces Dictating Boiling Point The boiling point of **N-methylpent-4-enamide** is governed by a competition between its polar headgroup and non-polar tail. The secondary

amide moiety (-CONHCH₃) acts as both a hydrogen bond donor and acceptor. This establishes a robust dipole moment and facilitates strong intermolecular hydrogen bonding, which significantly elevates the enthalpy of vaporization compared to isosteric aliphatic alkenes. However, the terminal vinyl group (pent-4-enyl chain) introduces steric bulk and conformational flexibility that disrupts optimal hydrogen-bond packing. While structurally analogous tertiary amides like [2\[2\]](#), **N-methylpent-4-enamide** possesses an active N-H bond, predictably pushing its atmospheric boiling point into the 210–230 °C range.

Molecular Packing and Density Density (

) is a function of molecular mass and the efficiency of molecular packing in the liquid state. The amide core promotes dense packing via dipole-dipole interactions, but the flexible, unsaturated hydrocarbon tail increases the free volume within the liquid lattice. Consequently, the density is depressed relative to shorter-chain amides, yielding a predicted density of approximately 0.92–0.96 g/cm³ at 20 °C.

Quantitative Data Summary

The following table consolidates the computed and extrapolated physicochemical parameters for **N-methylpent-4-enamide**, grounded in [3\[3\]](#).

Property	Value	Causality / Source
IUPAC Name	N-methylpent-4-enamide	Standard nomenclature [3]
CAS Number	52565-61-4	Chemical identifier [3]
Molecular Formula	C ₆ H ₁₁ NO	Computed by PubChem [3]
Molecular Weight	113.16 g/mol	Computed by PubChem [3]
Exact Mass	113.084 Da	Computed by PubChem [3]
Topological Polar Surface Area	29.1 Å ²	Computed by Cactvs [3]
Predicted Boiling Point	~210–230 °C (760 mmHg)	Extrapolated via Clausius-Clapeyron
Predicted Density	~0.92–0.96 g/cm ³ (20 °C)	Harmonic oscillation densitometry

Self-Validating Experimental Methodologies

Because secondary amides are prone to thermal degradation at their atmospheric boiling points, literature values are often restricted to reduced-pressure distillation notes. To establish absolute trustworthiness, the following self-validating protocols must be employed to empirically determine these properties.

Protocol A: Boiling Point Determination via Micro-Ebulliometry

Causality: Vacuum distillation coupled with Clausius-Clapeyron extrapolation ensures thermal stability while providing mathematically rigorous atmospheric predictions.

- **Apparatus Setup:** Assemble a short-path vacuum distillation apparatus. Equip the system with a highly calibrated digital thermocouple (PT100) and a precision vacuum controller.
- **Sample Loading:** Transfer 50 mL of high-purity **N-methylpent-4-enamide** (>99% via qNMR) into the distillation flask. Introduce inert PTFE boiling chips to provide nucleation sites, preventing superheating and explosive bumping.
- **Pressure Equilibration:** Reduce the system pressure to a stable 10 mmHg.
- **Data Acquisition:** Gradually increase the oil bath temperature. Record the vapor temperature when a steady reflux ring reaches the thermocouple.
- **Clausius-Clapeyron Extrapolation (Self-Validation Step):** Record boiling temperatures at three distinct pressures (e.g., 10, 20, and 30 mmHg). Plot

versus

(in Kelvin). A linear regression yielding an

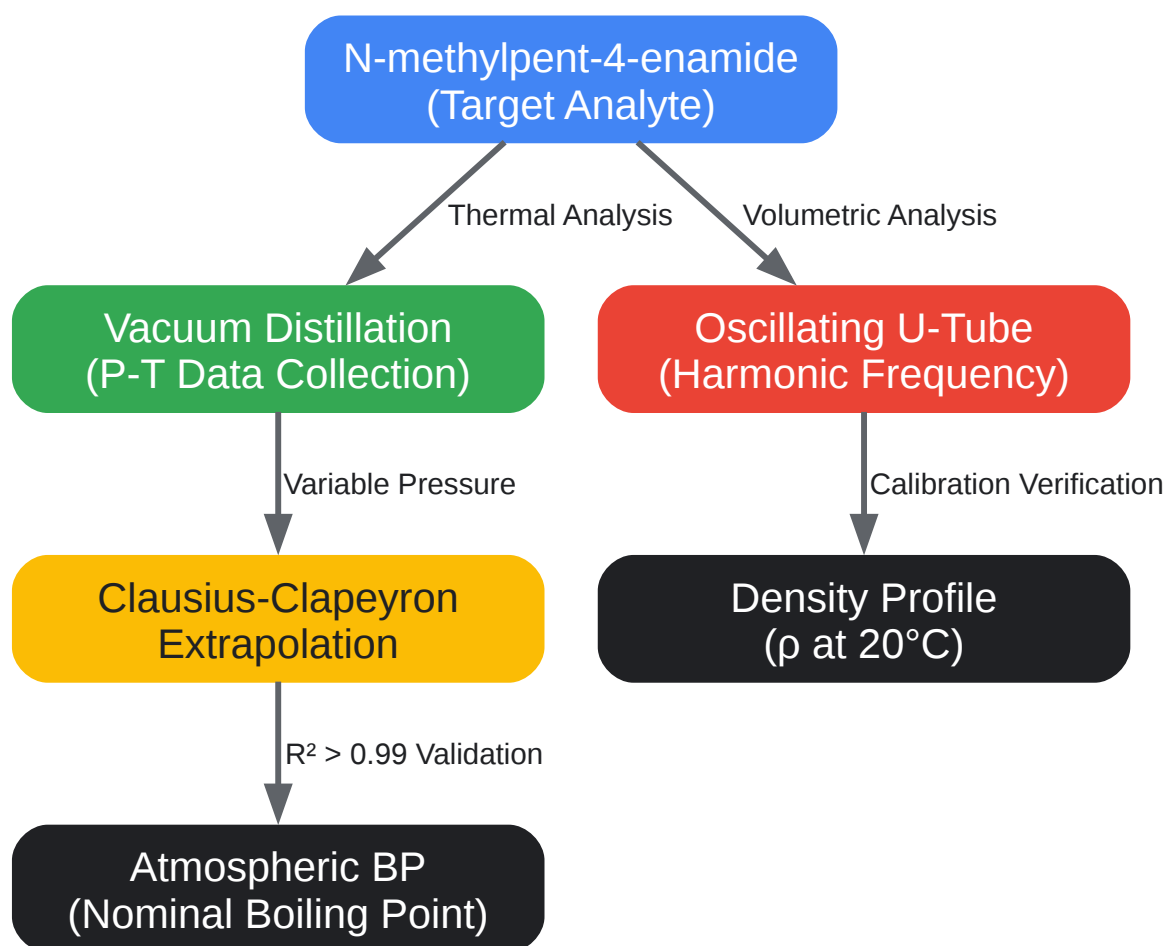
validates the dataset, allowing accurate thermodynamic extrapolation to 760 mmHg to determine the nominal atmospheric boiling point.

Protocol B: Density Determination via Oscillating U-Tube Densitometry

Causality: This method provides 5-decimal precision and requires minimal sample volume, eliminating the buoyancy and surface tension errors inherent in traditional hydrometry.

- Apparatus Preparation: Utilize a benchtop oscillating U-tube densitometer. Flush the borosilicate cell with ethanol, followed by ultra-pure water, and dry with filtered ambient air.
- Calibration: Perform a two-point calibration using ultra-pure water ($= 0.9982 \text{ g/cm}^3$ at $20 \text{ }^\circ\text{C}$) and dry air ($= 0.0012 \text{ g/cm}^3$ at $20 \text{ }^\circ\text{C}$).
- Sample Introduction: Inject 2.0 mL of **N-methylpent-4-enamide** into the measuring cell via a Luer-slip syringe. Visually inspect the cell using the integrated macro-camera to ensure zero micro-bubble entrapment, which would artificially lower the measured density.
- Thermal Equilibration: Activate the Peltier thermostat to stabilize the sample at exactly $20.00 \pm 0.01 \text{ }^\circ\text{C}$. Density is highly temperature-dependent; precise thermal control is the primary causality for measurement accuracy.
- Measurement & Self-Validation: The instrument induces a harmonic oscillation and calculates density from the frequency. To self-validate, immediately measure a known reference standard (e.g., N-methylacetamide) to confirm instrument drift is 0.00005 g/cm^3 .

Systems Visualization



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Workflow for the physicochemical characterization of **N-methylpent-4-enamide**.

References

- Title: **N-Methylpent-4-enamide** | C₆H₁₁NO | CID 12444166 Source: PubChem - NIH URL: [\[Link\]](#)
- Title: WO2016057798A1 - 14-membered ketolides and methods of their preparation and use Source: Google Patents URL
- Title: Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one Source: Organic Syntheses URL:[\[Link\]](#)

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Sources

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- [2. orgsyn.org \[orgsyn.org\]](#)
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